Cas no 10199-50-5 (1-Methyl-3-phenyl-1H-pyrazol-5-amine)

1-Methyl-3-phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a phenyl group at the 3-position, with an amine functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. Its stable aromatic system and reactive amine group enable efficient derivatization, facilitating the development of biologically active molecules. The compound exhibits favorable solubility in common organic solvents, enhancing its utility in reaction schemes. Its well-defined synthetic pathway ensures consistent purity, making it a reliable choice for research and industrial applications requiring precise molecular scaffolds.
1-Methyl-3-phenyl-1H-pyrazol-5-amine structure
10199-50-5 structure
Product Name:1-Methyl-3-phenyl-1H-pyrazol-5-amine
CAS No:10199-50-5
MF:C10H11N3
MW:173.214441537857
MDL:MFCD00067874
CID:86347
PubChem ID:517779
Update Time:2025-11-07

1-Methyl-3-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-3-phenyl-1H-pyrazol-5-amine
    • VITAS-BB TBB000664
    • TIMTEC-BB SBB005507
    • BUTTPARK 30\09-85
    • 1-methyl-3-phenyl-5-pyrazolamine
    • 5-Amino-1-methyl-3-phenyl-1H-pyrazole
    • 5-AMINO-1-METHYL-3-PHENYLPYRAZOLE
    • 1-methyl-3-phenyl-1H-pyrazol-5-amine(SALTDATA: FREE)
    • 2-methyl-5-phenylpyrazol-3-amine
    • 2-methyl-5-phenyl-3-pyrazolamine
    • 2-methyl-5-phenyl-pyrazol-3-amine
    • 5-Amino-1-menthyl-3-phenylpyrazole
    • KCYRMURRLLYLPU-UHFFFAOYSA-N
    • 2-methyl-5-phenyl-2h-pyrazol-3-ylamine
    • 1H-Pyrazol-5-amine, 1-methyl-3-phenyl-
    • 1-methyl-3-phenylpyrazole-5-ylamine
    • Maybridge1_004465
    • HMS554C21
    • STR05
    • DTXSID30333717
    • SY078781
    • FT-0619961
    • SCHEMBL167998
    • EN300-63214
    • 1H-Pyrazol-5-amine,1-methyl-3-phenyl-
    • F16113
    • 10199-50-5
    • CS-0059237
    • 5-Amino-1-methyl-3-phenylpyrazole, AldrichCPR
    • MFCD00067874
    • FS-1485
    • CHEBI:183500
    • STR05491
    • W-204440
    • AKOS000265810
    • CHEMBL4084029
    • 1-Methyl-3-phenyl-1H-pyrazol-5-amine #
    • 9EZ
    • CCG-43617
    • InChI=1/C10H11N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H
    • Z385401388
    • 1-methyl-3-phenyl-pyrazol-5-amine
    • BDBM50232873
    • SR-01000633522-1
    • SDCCGMLS-0066128.P001
    • (2-Methyl-5-phenyl-2H-pyrazol-3-yl)amine; 1-Methyl-3-phenyl-5-aminopyrazole; 2-Methyl-5-phenylpyrazol-3-amine; 3-Amino-2-methyl-5-phenyl-2H-pyrazole; 3-Phenyl-1-methyl-1H-pyrazol-5-amine; 5-Amino-1-methyl-3-phenylpyrazole
    • ALBB-006565
    • STK328144
    • MDL: MFCD00067874
    • Inchi: 1S/C10H11N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3
    • InChI Key: KCYRMURRLLYLPU-UHFFFAOYSA-N
    • SMILES: N1(C)C(=CC(C2C=CC=CC=2)=N1)N
    • BRN: 743807

Computed Properties

  • Exact Mass: 173.09500
  • Monoisotopic Mass: 173.095297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Color/Form: White powder
  • Density: 1.17
  • Melting Point: 125-128°C
  • Boiling Point: 368.1 °C at 760 mmHg
  • Flash Point: 176.4 °C
  • Refractive Index: 1.624
  • PSA: 43.84000
  • LogP: 2.25050
  • Solubility: Insoluble in water.

1-Methyl-3-phenyl-1H-pyrazol-5-amine Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 22
  • Safety Instruction: S26; S37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

1-Methyl-3-phenyl-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Methyl-3-phenyl-1H-pyrazol-5-amine Related Literature

  • 1. Structural variations in nickel(II) and copper(II) MN4 Schiff-base complexes with deprotonated tetradentate N,N′-bis(5-aminopyrazol-4-ylmethylene)polymethylenediamine ligands
    Alexander L. Nivorozhkin,Hans Toftlund,Per Lauge J?rgensen,Leonid E. Nivorozhkin J. Chem. Soc. Dalton Trans. 1996 1215

Additional information on 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Introduction to 1-Methyl-3-phenyl-1H-pyrazol-5-amine (CAS No. 10199-50-5)

1-Methyl-3-phenyl-1H-pyrazol-5-amine, identified by the chemical formula C₉H₁₁N₃, is a heterocyclic organic compound belonging to the pyrazole class. This compound has garnered significant attention in the field of pharmaceutical research due to its structural versatility and potential biological activities. The presence of both methyl and phenyl substituents on the pyrazole ring contributes to its unique chemical properties, making it a valuable scaffold for drug discovery and development.

The molecular structure of 1-Methyl-3-phenyl-1H-pyrazol-5-amine features a five-membered aromatic ring containing two nitrogen atoms, with a methyl group attached at the 1-position and a phenyl group at the 3-position. The 5-amino group further enhances its reactivity, allowing for various functionalization strategies. These structural characteristics make it an attractive candidate for synthesizing derivatives with enhanced pharmacological profiles.

In recent years, 1-Methyl-3-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research is its role as a precursor in the synthesis of bioactive molecules. The pyrazole core is a well-documented pharmacophore in many drugs, including antiviral, anti-inflammatory, and anticancer agents. The introduction of substituents like methyl and phenyl groups can modulate the electronic properties of the ring, thereby influencing binding affinity to biological targets.

Recent studies have highlighted the compound's utility in developing novel therapeutic agents. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The amino group at the 5-position provides a handle for further derivatization, enabling the creation of molecules with tailored properties. This flexibility has led to several patents and ongoing clinical trials investigating its potential in treating various conditions.

The synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine typically involves multi-step organic reactions, starting from readily available precursors like 3-bromopyrazole and benzylmagnesium bromide. The reaction sequence often includes nucleophilic substitution followed by elimination steps to introduce the desired substituents. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research purposes.

From a computational chemistry perspective, 1-Methyl-3-phenyl-1H-pyrazol-5-amine has been subjected to molecular docking studies to identify potential binding interactions with biological receptors. These simulations have revealed that its structure is capable of interacting with targets such as kinases and transcription factors, which are key players in cellular signaling pathways. Such insights have guided the design of more potent analogs with improved pharmacokinetic properties.

The pharmacological profile of 1-Methyl-3-phenyl-1H-pyrazol-5-amine has been evaluated through in vitro assays, demonstrating various biological activities. Notably, it has shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation processes. Additionally, preclinical studies have suggested its potential in modulating immune responses, making it a candidate for immunomodulatory therapies.

One of the most exciting applications of this compound is in the field of oncology. Researchers have identified that derivatives of 1-Methyl-3-phenyl-1H-pyrazol-5-amine can selectively inhibit growth factor receptors overexpressed in cancer cells. This selective toxicity makes it an appealing candidate for developing targeted cancer therapies with reduced side effects compared to conventional chemotherapeutic agents.

The chemical stability and solubility profile of 1-Methyl-3-phenyl-1H-pyrazol-5-am ine are also critical factors influencing its pharmaceutical relevance. Studies have shown that proper formulation techniques can enhance its bioavailability while maintaining stability under storage conditions. This has opened up possibilities for developing oral formulations that could improve patient compliance.

In conclusion, 1-Methyl -3 -phenyl -1 H -pyrazol -5 -amine (CAS No. 10199 -50 -5) represents a promising scaffold in medicinal chemistry with diverse biological activities and therapeutic potential. Its structural features allow for extensive derivatization, enabling the development of novel drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future drug discovery efforts.

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